5,5-Difluorobicyclo[2.2.1]heptan-2-amine
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Overview
Description
5,5-Difluorobicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 5-position of the bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorobicyclo[2.2.1]heptan-2-amine typically involves the fluorination of bicyclo[2.2.1]heptan-2-amine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluorobicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
5,5-Difluorobicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluorobicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,5-Difluorobicyclo[2.2.1]heptan-2-one: A similar compound with a ketone group instead of an amine.
Bicyclo[2.2.1]heptan-2-amine: The non-fluorinated version of the compound.
Uniqueness
5,5-Difluorobicyclo[2.2.1]heptan-2-amine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, binding affinity, and overall reactivity.
Properties
Molecular Formula |
C7H11F2N |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
5,5-difluorobicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-4-1-5(7)2-6(4)10/h4-6H,1-3,10H2 |
InChI Key |
IHRPFJIOQZHOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC2(F)F)N |
Origin of Product |
United States |
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